1,1'-Dinaphthylamine
Overview
Description
1,1'-Dinaphthylamine is an aromatic amine compound that consists of two naphthalene rings connected to an amine group. It is widely used in the manufacturing of dyes, pesticides, and rubber antioxidants. This compound is known for its versatility and has been the subject of extensive research due to its various applications and chemical properties .
Mechanism of Action
Biochemical Pathways
1,1’-Dinaphthylamine has been found to be involved in a degradation pathway in the bacterium Pseudomonas sp. strain JS3066 . The enzyme NpaA1 catalyzes the initial reaction in this pathway, converting 1,1’-Dinaphthylamine into a γ-glutamylated derivative . This derivative is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol .
Action Environment
The action of 1,1’-Dinaphthylamine can be influenced by various environmental factors. For instance, its solubility in organic solvents can affect its distribution and availability in different environments . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1,1’-dinaphthylamine .
Biochemical Analysis
Biochemical Properties
Di-1-Naphthylamine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that enzymes can hydrolyze substrates of naphthylamine
Cellular Effects
It is known that naphthylamine derivatives can cause bladder cancer (transitional cell carcinoma) This suggests that Di-1-Naphthylamine may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
One study has reported that naphthylamine can cause significant changes in kidney haemangiosarcomas over time .
Dosage Effects in Animal Models
It is known that naphthylamine derivatives can cause significant health effects in animals
Metabolic Pathways
The metabolic pathways that Di-1-Naphthylamine is involved in, including any enzymes or cofactors that it interacts with, are not well-understood. A pathway for naphthylamine degradation has been described in Pseudomonas sp. strain JS3066 .
Transport and Distribution
It is known that naphthylamine can interact with various transporters and binding proteins .
Subcellular Localization
It is known that enzymes hydrolyzing naphthylamine substrates can be localized in specific subcellular sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1'-Dinaphthylamine can be synthesized through several methods. One common method involves the reaction of 1-naphthylamine with a suitable coupling agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using optimized synthetic routes that ensure high yield and purity. The process often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1'-Dinaphthylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine group and the aromatic rings .
Common Reagents and Conditions
Oxidation: Chromic acid converts this compound into 1-naphthoquinone.
Reduction: Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine.
Substitution: At 200°C in sulfuric acid, this compound converts to 1-naphthol.
Major Products Formed
Oxidation: 1-naphthoquinone
Reduction: Tetrahydro-1-naphthylamine
Substitution: 1-naphthol
Scientific Research Applications
1,1'-Dinaphthylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A monocyclic aromatic amine with similar chemical properties but different applications.
2-Naphthylamine: Another naphthylamine derivative with distinct reactivity and uses.
Uniqueness
1,1'-Dinaphthylamine is unique due to its dual naphthalene rings, which confer specific chemical properties and reactivity. This structural feature makes it particularly valuable in industrial applications and scientific research .
Properties
IUPAC Name |
N-naphthalen-1-ylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVGVGMRBKYIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279513 | |
Record name | Di-1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737-89-3 | |
Record name | 1,1'-Dinaphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Dinaphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1'-Dinaphthylamine unique in terms of its photophysical behavior?
A1: this compound exhibits a fascinating phenomenon called intramolecular triplet excimer formation. [] This means that when excited by light, the two naphthalene rings within the molecule interact in their triplet excited state to form a short-lived excited dimer. This process is influenced by the solvent polarity, suggesting that charge-transfer interactions within the molecule play a role in facilitating excimer formation. []
Q2: How does the structure of this compound contribute to its properties?
A2: The molecule consists of two naphthalene units linked by a single nitrogen atom (N-N linkage). This structure allows for a certain degree of rotation around the N-N bond. [] This flexibility likely contributes to its ability to form intramolecular excimers, as the naphthalene rings can adopt a favorable conformation for interaction in the excited state.
Q3: Are there any studies exploring modifications to the basic structure of this compound?
A3: Yes, researchers have investigated the effects of expanding the aromatic system of this compound. For example, a study successfully synthesized a novel carbazole derivative by incorporating fluoranthene moieties onto the this compound framework. [] This modification significantly altered the compound's optoelectronic and electrochemical properties compared to the parent this compound. []
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